MC4 Affinity vs. SHU9119 & JKC363
MCL0020 exhibits a distinct affinity profile compared to other MC4 antagonists. While SHU9119 is a more potent ligand (IC50 = 0.06 nM at MC4) [1], it lacks MC4 selectivity and potently binds MC3 as well (IC50 = 0.23 nM) [1]. In contrast, MCL0020 (IC50 = 11.63 nM at MC4) [2] is >96-fold selective over MC3 (IC50 = 1115 nM) [2]. JKC363, though also selective (IC50 = 0.5 nM at MC4; 44.9 nM at MC3) [3], is a larger cyclic peptide with different physicochemical properties.
| Evidence Dimension | MC4 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 11.63 ± 1.48 nM |
| Comparator Or Baseline | SHU9119: 0.06 nM (MC4), 0.23 nM (MC3); JKC363: 0.5 nM (MC4), 44.9 nM (MC3) |
| Quantified Difference | MCL0020 is ~194-fold less potent at MC4 than SHU9119, but >96-fold selective for MC4 over MC3 (SHU9119 is non-selective). JKC363 has ~23-fold higher MC4 affinity but lower selectivity ratio (~90-fold). |
| Conditions | Competitive binding assays using [125I][Nle4,D-Phe7]α-MSH on recombinant human MC4 receptors expressed in COS-1 cells. |
Why This Matters
Researchers requiring selective MC4 antagonism without confounding MC3 activity should procure MCL0020; SHU9119 is unsuitable due to MC3 cross-reactivity.
- [1] Grieco P, Balse PM, Weinberg D, MacNeil T, Hruby VJ. Structure-activity studies of the melanocortin peptides: discovery of potent and selective affinity antagonists for the hMC3 and hMC4 receptors. J Med Chem. 2002;45(24):5287-5294. View Source
- [2] Chaki S, Ogawa S, Toda Y, et al. Involvement of the melanocortin MC4 receptor in stress-related behavior in rodents. Eur J Pharmacol. 2003;474(1):95-101. View Source
- [3] Adooq Bioscience. JKC363 Product Datasheet. Selective MC4 Receptor Antagonist. View Source
